1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-

Description

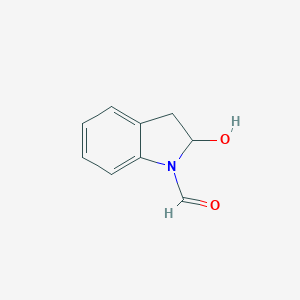

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- (CAS: 13303-68-9) is an indole derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 177.17 g/mol . Its structure features a fused bicyclic indole core, a hydroxyl group at the 2-position of the dihydroindole ring, and an aldehyde functional group at the 1-position (Figure 1). The hydroxyl and aldehyde groups confer unique reactivity, making it a precursor for synthesizing pharmaceuticals, agrochemicals, and bioactive molecules. Analytical characterization methods, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are critical for identifying this compound and its derivatives in forensic and clinical settings .

Properties

IUPAC Name |

2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-10-8-4-2-1-3-7(8)5-9(10)12/h1-4,6,9,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROIJIZBCLZVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341845 | |

| Record name | 2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13303-68-9 | |

| Record name | 2-hydroxy-2,3-dihydroindole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- typically involves the condensation of indole derivatives with aldehydes under specific conditions. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form adduct products, followed by dehydration and cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Synthetic Routes to Indole-Carboxaldehydes

Indole-carboxaldehydes are typically synthesized via formylation reactions or oxidation of indole-methanols :

-

Vilsmeier-Haack formylation : Widely used for introducing aldehyde groups at the C3 position of indoles using POCl₃/DMF . While this method is specific to C3-formylation, analogous strategies for C1-formylation would require modification of directing groups or protective strategies.

-

Oxidation of indole-methanols : Indole-2-methanols (e.g., compound 7 in ) are oxidized to aldehydes using activated MnO₂ . For 2,3-dihydroindoles, similar oxidation of a hydroxymethyl group at C1 could yield the target aldehyde.

Reactivity of the Aldehyde Group

The aldehyde functionality in 1H-indole-carboxaldehydes participates in:

-

Condensation reactions :

-

Reduction : Lithium aluminium hydride (LiAlH₄) reduces aldehydes to primary alcohols , a step critical in multi-step syntheses.

-

Nucleophilic additions : Grignard reagents or organozinc compounds can add to the aldehyde carbonyl.

Hydroxy Group Reactivity

The 2-hydroxy substituent in the dihydroindole scaffold enables:

-

Etherification : Alkylation or benzylation under basic conditions.

-

Esterification : Reaction with acyl chlorides or anhydrides.

-

Oxidation : Potential conversion to a ketone or carboxylic acid, depending on conditions.

Multicomponent Reactions (MCRs)

Indole-carboxaldehydes are key intermediates in MCRs for constructing complex heterocycles:

-

Example: Indole-3-carboxaldehyde reacts with anilines and aldehydes via ZnCl₂-catalyzed three-component reactions to form diarylmethyl derivatives . Similar reactivity could be anticipated for the C1-aldehyde derivative.

Functionalization of the Dihydroindole Core

The saturated 2,3-dihydroindole (indoline) ring exhibits distinct reactivity:

-

Electrophilic substitution : The hydroxyl group at C2 directs electrophiles to specific positions (e.g., C5 or C7).

-

Ring-opening : Acidic or oxidative conditions might cleave the saturated ring, though stability is expected under mild conditions.

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

1H-Indole-1-carboxaldehyde derivatives have been extensively studied for their potential therapeutic properties.

- Anticancer Activity : Research indicates that certain indole derivatives exhibit significant anticancer properties. For instance, compounds derived from 1H-indole-1-carboxaldehyde have been evaluated against various human cancer cell lines, showcasing their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Studies have demonstrated that indole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The incorporation of functional groups into the indole structure enhances its efficacy against resistant bacterial strains .

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds.

- Synthesis of Heterocycles : 1H-Indole-1-carboxaldehyde is utilized in multicomponent reactions to synthesize complex heterocyclic structures. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds, leading to the generation of biologically active molecules .

- Knoevenagel Condensation : This compound has been employed in Knoevenagel condensation reactions, where it reacts with active methylene compounds to yield α,β-unsaturated carbonyl compounds. These products are valuable in further synthetic applications due to their reactivity .

Biological Research

The biological implications of 1H-Indole-1-carboxaldehyde extend beyond medicinal applications.

- Enzyme Inhibition : Investigations reveal that derivatives can inhibit key enzymes involved in metabolic pathways. For example, certain indole derivatives have shown potential in inhibiting enzymes related to cancer metabolism, thereby providing a strategic approach for cancer treatment .

- Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Anticancer Activity Assessment

A series of new bis-indolinone derivatives were synthesized and tested against 60 human cancer cell lines. The results indicated that several compounds exhibited potent cytotoxic activity, with IC50 values significantly lower than those of standard chemotherapeutics. The study highlighted the structure-activity relationship (SAR) indicating that specific substituents on the indole ring enhance anticancer efficacy .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation was conducted on various indole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that modifications on the carboxaldehyde group increased antibacterial activity, suggesting that these derivatives could serve as lead compounds for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Significant cytotoxicity against cancer cell lines |

| Organic Synthesis | Intermediate for heterocyclic compound synthesis | Effective in multicomponent reactions |

| Biological Research | Enzyme inhibition and neuroprotection | Potential for treating neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aldehyde vs. Carboxamide Derivatives

The substitution of the aldehyde group with a carboxamide moiety significantly alters physicochemical properties and applications. For example:

- 1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro-2-methyl (CAS: 62368-10-9, C₁₂H₁₆N₂O) has a carboxamide group instead of an aldehyde, increasing its molecular weight to 204.27 g/mol and enhancing hydrogen-bonding capacity (2 hydrogen bond donors vs. 1 in the aldehyde derivative). This substitution improves solubility in polar solvents but reduces electrophilic reactivity .

- Its larger molecular framework (C₁₄H₁₀N₂O₃) broadens applications in medicinal chemistry, such as kinase inhibition .

Hydroxyl vs. Methyl/Ester Substituents

The hydroxyl group at the 2-position distinguishes the target compound from structurally related indole derivatives:

- 1H-Indene-2-carboxaldehyde, 2,3-dihydro-1-methyl- (CAS: 330825-79-1, C₁₁H₁₂O) replaces the hydroxyl group with a methyl substituent. This modification increases hydrophobicity (LogP: ~2.8 estimated) and reduces hydrogen-bonding capacity, favoring membrane permeability in drug design .

- 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-hydroxy-, ethyl ester (CAS: 123197-71-7, C₁₁H₁₁NO₃) esterifies the aldehyde to a carboxylic acid ethyl ester. This derivative has a higher molecular weight (205.21 g/mol) and improved lipophilicity (LogP: ~1.5), enhancing bioavailability compared to the parent aldehyde .

Halogenated and Complex Derivatives

Halogenation or addition of bulky substituents dramatically impacts bioactivity:

- 1H-Indole-6-carboxaldehyde, 1-(2,6-dichlorophenyl)-2,3-dihydro-3-(hydroxymethylene)-2-oxo (CAS: 110326-35-7, C₁₆H₉Cl₂NO₃) incorporates a dichlorophenyl group and hydroxymethylene chain. With a molecular weight of 334.15 g/mol and LogP of 4.45, this compound exhibits enhanced antimicrobial activity due to increased lipophilicity and steric bulk .

- 1-cyclohexanecarbonyl-2,3-dihydro-1H-indole-2-carboxylic acid (C₁₆H₁₉NO₃) replaces the aldehyde with a cyclohexanecarbonyl-carboxylic acid group, creating a bulky, chiral center. Such modifications are leveraged in protease inhibitor design .

Data Tables

Research Findings

- Analytical Characterization: HRMS and NMR are pivotal for distinguishing the target compound from analogs like 1-(2,3-dihydro-1H-inden-5-yl) cathinone derivatives. X-ray crystallography confirms stereochemical configurations in chiral variants .

- Bioactivity : Hydroxyl-containing derivatives exhibit higher solubility and metabolic clearance rates compared to methylated or halogenated analogs, which show prolonged half-lives in vivo .

- Synthetic Utility : The aldehyde group in the target compound serves as a key intermediate for Schiff base formation, enabling covalent inhibitor design .

Biological Activity

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, including detailed research findings and case studies.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- CAS Number : 13303-68-9

The biological activity of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is primarily attributed to its structural features, which allow it to interact with various biological targets. Indole derivatives are known to modulate signaling pathways involved in inflammation and cancer progression. The compound's hydroxyl group at the 2-position and the aldehyde group at the 1-position enhance its reactivity and bioactivity.

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties against several viruses. A study demonstrated that 1H-Indole-1-carboxaldehyde derivatives inhibit viral replication by interfering with viral protein synthesis and assembly. These compounds have shown effectiveness against influenza and HIV viruses.

Anti-inflammatory Activity

Indole derivatives have been reported to possess significant anti-inflammatory effects. The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, one study measured the IC50 values of various indole derivatives against COX-2 and reported values indicating potent inhibition compared to standard anti-inflammatory drugs like celecoxib.

Anticancer Activity

The anticancer potential of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- has been explored in various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a significant reduction in cell viability and induction of apoptosis markers.

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been documented. Studies indicate that 1H-Indole-1-carboxaldehyde exhibits antibacterial activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.

Study on Anti-inflammatory Effects

In a clinical study assessing the anti-inflammatory effects of various indole derivatives, researchers administered these compounds to rats with induced paw edema. The results showed a significant reduction in edema compared to control groups treated with saline.

Study on Anticancer Properties

Another pivotal study evaluated the effect of this compound on human lung cancer cells (A549). The findings revealed that treatment with 1H-Indole-1-carboxaldehyde led to a dose-dependent decrease in cell proliferation and increased apoptosis rates.

Future Directions

Given the promising biological activities exhibited by 1H-Indole-1-carboxaldehyde, further research is warranted to explore its therapeutic potential fully. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways involved in its biological activities.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Synthesis of Derivatives : Developing novel derivatives with enhanced potency and selectivity for specific biological targets.

Q & A

Basic: What synthetic strategies are effective for preparing 2-hydroxy-2,3-dihydro-1H-indole-1-carboxaldehyde derivatives?

Methodological Answer:

The synthesis of dihydroindole carboxaldehydes typically involves cyclization of arylhydrazines with acetylene dicarboxylates followed by selective reduction or oxidation. For example:

- Reductive pathways : Catalytic hydrogenation or sodium borohydride reduction of indole-2,3-dicarboxylates can yield dihydroindole intermediates. highlights a selective reduction method using NaBH₄ to produce alkyl 2-formyl-1-alkyl-1H-indole-3-carboxylates with >90% yield .

- Condensation reactions : Refluxing 3-formylindole derivatives with aminothiazolones in acetic acid (as in ) can introduce heterocyclic substituents while preserving the aldehyde group .

Key optimization parameters : Temperature control (70–100°C), catalyst selection (e.g., Pd/C for hydrogenation), and solvent polarity (DMF or acetic acid) to enhance regioselectivity.

Basic: How should researchers purify and isolate 2-hydroxy-dihydroindole carboxaldehyde derivatives?

Methodological Answer:

- Recrystallization : Use a DMF/acetic acid mixture (4:1 v/v) to recrystallize crude products, as demonstrated for indole-carboxylic acid derivatives in .

- Column chromatography : Employ silica gel with a gradient elution of ethyl acetate/hexane (10–50%) to separate polar by-products. notes that methyl ester derivatives require careful solvent selection to avoid hydrolysis .

- Distillation : For volatile intermediates, short-path distillation under reduced pressure (e.g., 0.1 mmHg) minimizes thermal degradation.

Advanced: How can conflicting NMR or melting point data for dihydroindole derivatives be resolved?

Methodological Answer:

- Cross-validation with NIST data : Compare experimental NMR chemical shifts (¹H/¹³C) and melting points against the NIST Chemistry WebBook ( ), which provides benchmark spectral data for indole derivatives .

- X-ray crystallography : Resolve structural ambiguities by growing single crystals in DMSO/water (9:1) and analyzing hydrogen bonding patterns (e.g., used single-crystal X-ray at 90 K to confirm hydroxyl group positioning) .

- Dynamic NMR studies : Perform variable-temperature NMR to assess rotational barriers in hindered dihydroindole systems.

Advanced: What protocols prevent decomposition of 2-hydroxy-substituted indole carboxaldehydes during storage?

Methodological Answer:

- Inert atmosphere storage : Store under argon or nitrogen in amber vials at –20°C to inhibit oxidation ( recommends desiccators with silica gel for hygroscopic compounds) .

- Stabilization additives : Add 0.1% w/v ascorbic acid to ethanol solutions to scavenge free radicals.

- Avoid prolonged light exposure : Use UV-filtering glassware during handling, as photooxidation can degrade the aldehyde group ( notes similar precautions for indene-carboxaldehydes) .

Advanced: How can reaction selectivity be enhanced to minimize by-products in dihydroindole synthesis?

Methodological Answer:

- Catalyst tuning : Use chiral ligands (e.g., BINAP) with Pd catalysts to enforce enantioselectivity in reductions ( achieved >95% selectivity via ligand-controlled hydrogenation) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, while non-polar solvents (toluene) favor aldehyde retention over esterification.

- Kinetic control : Conduct reactions at lower temperatures (0–5°C) to suppress side reactions, as demonstrated in ’s acetic acid reflux method .

Advanced: What analytical techniques confirm the presence of the 2-hydroxy group in dihydroindole carboxaldehydes?

Methodological Answer:

- FT-IR spectroscopy : Look for O–H stretching bands at 3200–3400 cm⁻¹ and aldehyde C=O stretches at 1680–1720 cm⁻¹ ( corroborated hydroxyl groups via IR) .

- Mass spectrometry (HRMS) : Calculate exact mass for [M+H]+ ions (e.g., C₁₀H₁₀NO₃ requires 192.0661 Da). used HRMS to confirm imidazole-indole hybrids .

- ¹H NMR titration : Add D₂O to observe disappearance of the hydroxyl proton peak (~5–6 ppm).

Advanced: How do steric effects influence the reactivity of 2-hydroxy-dihydroindole carboxaldehydes in nucleophilic additions?

Methodological Answer:

- Conformational analysis : The 2-hydroxy group creates steric hindrance, slowing nucleophilic attack at the adjacent aldehyde. Use molecular modeling (DFT calculations) to predict reaction sites.

- Protecting groups : Temporarily silylate the hydroxyl group (e.g., with TBSCl) to reduce steric bulk during aldehyde reactions, then deprotect with TBAF ( ’s esterification strategy mirrors this approach) .

Advanced: What safety measures are critical when handling reactive intermediates in dihydroindole synthesis?

Methodological Answer:

- Glovebox use : For air-sensitive steps (e.g., NaBH₄ reductions), conduct reactions in a nitrogen-purged glovebox ( mandates glovebox use for toxic intermediates) .

- PPE requirements : Wear nitrile gloves, goggles, and flame-resistant lab coats ( specifies H315/H319 hazards for similar compounds) .

- Waste disposal : Segregate halogenated by-products (e.g., from HCl quenches) and incinerate via licensed facilities ( advises professional waste management) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.